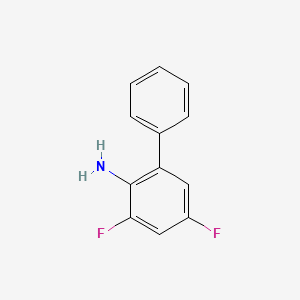

2,4-Difluoro-6-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQBIJMAKJGKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926203-62-5 | |

| Record name | 2,4-difluoro-6-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,4-Difluoro-6-phenylaniline via Suzuki-Miyaura Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-difluoro-6-phenylaniline scaffold is a privileged structural motif in medicinal chemistry, appearing in various pharmacologically active compounds. Its synthesis is a critical step in the discovery and development of new chemical entities. This guide provides an in-depth technical overview of a robust and widely adopted method for its synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and discuss key parameters for optimization and troubleshooting. This document is designed to bridge theoretical knowledge with practical application, empowering scientists to confidently and efficiently synthesize this valuable building block.

Introduction: The Significance of the Biaryl Aniline Moiety

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis. Among the myriad of available methods, the Suzuki-Miyaura reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance.[1][2][3] This Nobel Prize-winning methodology has become an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[4][5][6]

The target molecule, this compound, is a biaryl aniline. Substituted anilines are known pharmacophores, but they can also be susceptible to metabolic liabilities.[7] The specific substitution pattern of this molecule, featuring fluorine atoms and a phenyl group ortho to the amine, provides chemists with a unique template to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity in drug candidates.[8] Therefore, a mastery of its synthesis is of paramount importance for drug discovery programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The synthesis of this compound is achieved by coupling an appropriate halo-difluoroaniline with an organoboron reagent. The most common and practical approach involves the reaction of 2-bromo-4,6-difluoroaniline with phenylboronic acid.[9] The reaction is orchestrated by a palladium catalyst and proceeds through a well-established catalytic cycle.[5][10][11]

The general scheme for the reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.

The catalytic cycle comprises three fundamental steps:

-

Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of 2-bromo-4,6-difluoroaniline. This is often the rate-determining step. The result is a square planar Palladium(II) intermediate. The reactivity of the organic halide is crucial, following the general trend of I > Br >> Cl.[1][12] For this reason, the bromo-substituted aniline is an excellent starting material.[9][13]

-

Transmetalation: This step involves the transfer of the phenyl group from the boron atom of phenylboronic acid to the palladium(II) center. This process is not spontaneous and requires activation by a base.[14] The base's role is multifaceted and a subject of extensive study.[1][15][16] It can either activate the boronic acid by forming a more nucleophilic boronate "ate" complex (Boronate Pathway) or react with the Pd(II) complex to form a palladium hydroxide species, which then facilitates the transfer (Hydroxide Pathway).[17] The choice of base is therefore critical to the reaction's success.

-

Reductive Elimination: This is the final, product-forming step. The two organic ligands (the difluoro-aminophenyl and phenyl groups) on the Pd(II) complex couple and are eliminated from the metal center. This forms the desired C-C bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to inert atmosphere techniques is critical for success, as Pd(0) species are oxygen-sensitive.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Equivalents | Sample Moles (mmol) | Sample Amount |

| 2-Bromo-4,6-difluoroaniline | C₆H₄BrF₂N | 208.00 | 1.0 | 5.0 | 1.04 g |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 6.0 | 732 mg |

| Pd(OAc)₂ (Palladium(II) Acetate) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.1 | 22.5 mg |

| SPhos | C₂₇H₃₃O₂P | 410.52 | 0.04 | 0.2 | 82.1 mg |

| K₃PO₄ (Potassium Phosphate) | K₃PO₄ | 212.27 | 2.0 | 10.0 | 2.12 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 20 mL |

| Water (Degassed) | H₂O | 18.02 | - | - | 5 mL |

Causality Behind Choices:

-

Aryl Halide: 2-Bromo-4,6-difluoroaniline is chosen for its higher reactivity compared to the chloro-analog, ensuring efficient oxidative addition.[1]

-

Boronic Acid: A slight excess (1.2 eq) of phenylboronic acid is used to drive the reaction to completion and compensate for potential homocoupling side reactions.

-

Catalyst System: A combination of a simple palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective.[12][18] Buchwald-type ligands are renowned for promoting both the oxidative addition and reductive elimination steps, especially with challenging substrates like electron-rich anilines.[12]

-

Base: K₃PO₄ is a moderately strong base that effectively promotes transmetalation without causing hydrolysis of sensitive functional groups.[6]

-

Solvent: A biphasic mixture of 1,4-dioxane and water is standard. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[19][20] Degassing the solvents is crucial to remove dissolved oxygen.

Step-by-Step Procedure

Caption: A streamlined workflow for the Suzuki coupling experiment.

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4,6-difluoroaniline (1.04 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), Pd(OAc)₂ (22.5 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and K₃PO₄ (2.12 g, 10.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Optimization and Troubleshooting

While the Suzuki coupling is robust, challenges can arise. A systematic approach to optimization is key to achieving high yields and purity.[21]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature | - Ensure rigorous inert atmosphere techniques.- Screen stronger bases (e.g., Cs₂CO₃) or fluoride sources (e.g., KF).[14][17]- Incrementally increase temperature (e.g., to 110 °C). |

| Protodeborylation | - Presence of protic sources- Prolonged reaction time at high temp | - Use thoroughly dried solvents.- Monitor the reaction closely and stop once the starting material is consumed. |

| Aryl Halide Homocoupling | - Reaction temperature is too high | - Reduce the reaction temperature. |

| Boronic Acid Homocoupling | - Presence of oxygen- High catalyst loading | - Ensure proper degassing of solvents and inert atmosphere.- Reduce the palladium catalyst loading. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of this compound. By understanding the underlying mechanism, carefully selecting reagents, and employing rigorous experimental technique, researchers can reliably access this important building block. The protocol described herein serves as a validated starting point, while the troubleshooting guide provides a framework for rational optimization. This comprehensive approach empowers scientists in drug discovery and development to efficiently advance their synthetic campaigns and explore the chemical space around this valuable biaryl aniline scaffold.

References

- Suzuki reaction - Wikipedia.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem.

- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids - Benchchem.

- 6-Bromo-2,4-difluoroaniline - ChemBK.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.

- Optimizing Suzuki Coupling Reactions - CovaSyn.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.

- Dialkylbiaryl phosphine ligands - Wikipedia.

- 2-Bromo-4,6-difluoroaniline - Chem-Impex.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH.

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

- The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchG

- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination for the Synthesis of 2,4-Difluoro-6-phenylaniline

Abstract

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of 2,4-Difluoro-6-phenylaniline, a key intermediate in pharmaceutical and materials science research. Moving beyond a simple recitation of procedural steps, this document elucidates the causal relationships between reaction components, mechanistic principles, and experimental outcomes. It is designed for researchers, chemists, and drug development professionals who seek to not only execute this powerful cross-coupling reaction but also to understand and troubleshoot it from a position of deep mechanistic insight. We will dissect the catalytic cycle, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and present a detailed, field-proven protocol for the successful synthesis of this challenging tri-substituted aniline.

Introduction: The Strategic Importance of Aryl Amines and the Buchwald-Hartwig Reaction

Aryl amines, and particularly complex, highly substituted structures like this compound, are ubiquitous motifs in modern chemistry. Their prevalence in active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials makes their efficient synthesis a critical objective. Historically, the formation of aryl C-N bonds was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][2]

The advent of the Palladium-catalyzed Buchwald-Hartwig amination transformed the field, providing a versatile and highly efficient method for constructing carbon-nitrogen bonds.[1][3] This cross-coupling reaction allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, demonstrating remarkable functional group tolerance and broad substrate scope.[1][4]

This guide focuses specifically on the synthesis of this compound. The electronic and steric properties of this target molecule—possessing electron-withdrawing fluorine atoms and a bulky phenyl group adjacent to the reaction center—present a non-trivial synthetic challenge that highlights the power and nuances of the Buchwald-Hartwig methodology.

The Engine of C-N Bond Formation: The Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle centered on a palladium complex.[1][3][5][6] While seemingly straightforward, each step is a dynamic equilibrium influenced by every component in the reaction flask.

The generally accepted mechanism involves three key stages:

-

Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[7][8] This Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[9]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine, forming a palladium-amido complex.[3][6][10] The choice of base is critical, as its strength and solubility directly impact the efficiency of this step.[11][12]

-

Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired aryl amine (Ar-NR₂) from the palladium-amido complex. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[3][8][10]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Deconstructing the Reaction: A Guide to Component Selection

The success of any Buchwald-Hartwig amination hinges on the synergistic interplay of its core components. The synthesis of a sterically and electronically demanding target like this compound requires careful consideration of each parameter.

The Palladium Precatalyst: Choosing the Initiator

While the active catalyst is a Pd(0) species, for practical reasons of air stability, Pd(II) precatalysts are most commonly used.[7] These are reduced in situ to Pd(0).

-

Traditional Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are workhorse precatalysts.[10][13] They are cost-effective but may require higher catalyst loadings as the in situ reduction to the active catalyst can be inefficient.

-

Palladacycle Precatalysts (G1-G6): The development of well-defined palladacycle precatalysts (e.g., XPhos-Pd-G3) represents a significant advance. These complexes feature a ligand already bound to the palladium center and are designed for rapid and efficient generation of the active Pd(0) catalyst upon exposure to a base.[14] For challenging substrates, using a precatalyst is highly recommended to ensure reliable initiation of the catalytic cycle.

The Ligand: The Heart of the Catalyst

The ligand is arguably the most critical variable in a Buchwald-Hartwig reaction. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.[15] For challenging substrates, bulky, electron-rich monodentate biaryl phosphine ligands are the undisputed state-of-the-art.[16][17]

-

Why Bulky and Electron-Rich?

-

Steric Bulk: Promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step.[1] It also accelerates the final reductive elimination step.

-

Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition of less reactive aryl halides (like aryl chlorides) and stabilizes the resulting Pd(II) complex.[17]

-

| Ligand Name | Structure (Key Feature) | Typical Application Scope |

| XPhos | Dicyclohexylphosphino-biphenyl | A highly general and robust ligand for a wide range of aryl halides, including chlorides.[17] |

| RuPhos | Dicyclohexylphosphino-di-iso-propylphenyl | Particularly effective for the coupling of secondary amines with aryl chlorides.[17] |

| BrettPhos | Di-tert-butylphosphino-dimethoxybiphenyl | Excellent for coupling amides with aryl chlorides.[17] |

| DavePhos | Dicyclohexylphosphino-dimethylamino-biphenyl | An early-generation dialkylbiaryl phosphine ligand, still effective for many transformations.[16] |

For the synthesis of this compound from an electronically deactivated and sterically hindered aryl halide, XPhos or a similarly bulky ligand is the logical starting point for optimization.

The Base: The Proton Manager

The base's primary role is to deprotonate the amine, but its impact is far more significant. The choice of base can dictate reaction rate, substrate compatibility, and side-product formation.[11]

| Base Type | Examples | Strengths | Weaknesses |

| Strong Alkoxides | Sodium tert-butoxide (NaOtBu), LHMDS | High reactivity, often enables lower reaction temperatures.[7][9] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[8] |

| Weaker Carbonates/Phosphates | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) | Excellent functional group tolerance.[7] | Often requires higher temperatures and longer reaction times.[14] |

| Homogeneous Organic Bases | DBU | Enables fully homogeneous reaction conditions, beneficial for flow chemistry.[18] | Can be less effective than strong inorganic bases.[11] |

Given the likely stability of the reactants, a strong base like NaOtBu is a primary choice to drive the reaction to completion efficiently.

The Solvent: The Reaction Medium

The ideal solvent must dissolve the reactants and facilitate the catalytic cycle without interfering.[7]

-

Common Choices: Aprotic, non-polar to moderately polar solvents are preferred. Toluene, 1,4-dioxane, and THF are the most common.[7][19][20] Toluene is often an excellent choice due to its high boiling point, allowing for a wide temperature range.

-

Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[7]

-

Green Alternatives: In recent years, more environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be effective and are recommended for process development.[21]

Practical Synthesis of this compound

A logical synthetic route involves the Buchwald-Hartwig amination of a pre-formed biphenyl precursor. The key transformation is the coupling of an ammonia equivalent with 2-bromo-1,3-difluoro-5-phenylbenzene .

General Reaction Parameters for Optimization

The following table summarizes a rational starting point for optimizing the synthesis. A design of experiments (DoE) approach can be highly effective for rapidly identifying optimal conditions.[22]

| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |

| Aryl Halide | 2-bromo-1,3-difluoro-5-phenylbenzene (1.0 equiv) | The bromide offers a good balance of reactivity and stability.[7] |

| Amine Source | Ammonia (as a solution in dioxane or as NH₄Cl) (1.5-2.0 equiv) | Using ammonia directly can be challenging; ammonia equivalents like benzophenone imine are also effective.[2][23] |

| Pd Precatalyst | XPhos-Pd-G3 (1-2 mol%) | A robust precatalyst ideal for challenging substrates.[17] Loading can be decreased after optimization. |

| Ligand | XPhos (1.2-2.4 mol%) | Included with the G3 precatalyst. Additional ligand can sometimes be beneficial. |

| Base | NaOtBu (1.5-2.0 equiv) | A strong base is needed to drive the coupling with ammonia.[9] |

| Solvent | Toluene or 2-MeTHF | Provides a suitable temperature range and good solubility.[20][21] |

| Temperature | 80-110 °C | Typical range for Buchwald-Hartwig reactions.[7][10] Higher temperatures may be needed. |

| Concentration | 0.1 - 0.5 M | Higher concentrations can increase reaction rate but may lead to solubility issues. |

Detailed Step-by-Step Experimental Protocol

This protocol is a representative example and must be performed by qualified personnel using appropriate safety precautions. All operations should be conducted under an inert atmosphere (Argon or Nitrogen).

Materials:

-

2-bromo-1,3-difluoro-5-phenylbenzene (1.0 equiv)

-

XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Toluene (anhydrous, deoxygenated)

-

Ammonia (0.5 M solution in 1,4-dioxane, 3.0 equiv)

-

Oven-dried reaction vessel with a magnetic stir bar and septum

Procedure:

-

Vessel Preparation: To the oven-dried reaction vessel, add the 2-bromo-1,3-difluoro-5-phenylbenzene (1.0 equiv), XPhos-Pd-G3 precatalyst (0.02 equiv), and sodium tert-butoxide (2.0 equiv).

-

Inerting: Seal the vessel with the septum, and purge with argon for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.2 M). Then, add the ammonia solution in dioxane (3.0 equiv) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Caption: Standard experimental workflow for the synthesis.

Conclusion and Outlook

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex molecules like this compound. A successful outcome is not merely the result of following a recipe but is achieved through a rational selection of components grounded in mechanistic understanding. By carefully choosing a modern palladacycle precatalyst, a bulky biaryl phosphine ligand like XPhos, and an appropriate base and solvent system, chemists can reliably construct challenging C-N bonds. The detailed protocol provided herein serves as a robust starting point for optimization, enabling researchers to efficiently access this valuable synthetic building block for applications in drug discovery and beyond.

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). ACS GCI Pharmaceutical Roundtable. Retrieved January 2, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 2, 2026, from [Link]

-

Lin, D., et al. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters. Retrieved January 2, 2026, from [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 2, 2026, from [Link]

-

Andersen, R. A., et al. (2012). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 16(7), 1344-1351. Retrieved January 2, 2026, from [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved January 2, 2026, from [Link]

-

Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved January 2, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 2, 2026, from [Link]

-

Gildner, P. G., & Colacot, T. J. (2015). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 44(44), 18915-18918. Retrieved January 2, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 357-365. Retrieved January 2, 2026, from [Link]

-

Vaddula, B. R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved January 2, 2026, from [Link]

-

Samec, J. S. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved January 2, 2026, from [Link]

-

Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube. Retrieved January 2, 2026, from [Link]

-

Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. (2013). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(35), 13264-13270. Retrieved January 2, 2026, from [Link]

-

Sowlati-Hashjin, A., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3027-3034. Retrieved January 2, 2026, from [Link]

-

Use of base metals in Buchwald-Hartwig coupling. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 2, 2026, from [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Retrieved January 2, 2026, from [Link]

-

Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. Retrieved January 2, 2026, from [Link]

-

Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Retrieved January 2, 2026, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. name-reaction.com [name-reaction.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 17. research.rug.nl [research.rug.nl]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. par.nsf.gov [par.nsf.gov]

- 22. bristol.ac.uk [bristol.ac.uk]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-6-phenylaniline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,4-Difluoro-6-phenylaniline (Molecular Formula: C₁₂H₉F₂N, Molecular Weight: 205.21 g/mol ). As a substituted biphenylamine, this compound holds potential as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Unambiguous characterization is paramount for ensuring purity, confirming identity, and guiding further synthetic modifications. This document details the application and interpretation of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering both theoretical grounding and practical, field-tested protocols for a holistic analysis.

Introduction: The Analytical Imperative

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number, environment, and connectivity of protons. The spectrum is anticipated to show distinct regions for the amine proton and the aromatic protons, with complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Expertise in Practice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its excellent solubilizing properties for nonpolar to moderately polar compounds. The amine proton (-NH) may exhibit broadening or could exchange with trace acidic protons in the solvent, sometimes making it difficult to observe.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans for good signal-to-noise.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Representative ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3' / H-5' | 7.40 - 7.55 | d (doublet) | JHH ≈ 7-8 | 2H |

| H-4' | 7.30 - 7.40 | t (triplet) | JHH ≈ 7-8 | 1H |

| H-2' / H-6' | 7.10 - 7.25 | t (triplet) | JHH ≈ 7-8 | 2H |

| H-3 | 6.95 - 7.10 | ddd (doublet of doublet of doublets) | ³JHF4 ≈ 8-10, ⁴JHH ≈ 2-3, ⁵JHF2 ≈ 1-2 | 1H |

| H-5 | 6.70 - 6.85 | ddd (doublet of doublet of doublets) | ³JHF4 ≈ 8-10, ³JHH ≈ 8-9, ⁴JHF2 ≈ 5-7 | 1H |

| -NH | 4.0 - 5.5 | br s (broad singlet) | N/A | 1H |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets. The key diagnostic feature will be the large carbon-fluorine coupling constants (JCF).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be required for faster acquisition.

-

Instrumentation: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 512-2048 scans.

-

Relaxation Delay (d1): 2 seconds to allow for full carbon relaxation.

-

Data Interpretation and Representative ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constants (J, Hz) |

| C-4 | 157.0 - 160.0 | dd (doublet of doublets) | ¹JCF ≈ 240-250, ³JCF ≈ 10-15 |

| C-2 | 153.0 - 156.0 | dd (doublet of doublets) | ¹JCF ≈ 245-255, ³JCF ≈ 10-15 |

| C-1' | 140.0 - 142.0 | s | N/A |

| C-1 | 129.0 - 132.0 | dd (doublet of doublets) | ²JCF ≈ 12-18, ⁴JCF ≈ 3-5 |

| C-2' / C-6' | 128.5 - 129.5 | s | N/A |

| C-4' | 126.0 - 127.0 | s | N/A |

| C-3' / C-5' | 122.5 - 124.0 | s | N/A |

| C-6 | 119.0 - 121.0 | dd (doublet of doublets) | ²JCF ≈ 15-20, ²JCF ≈ 3-5 |

| C-5 | 110.0 - 112.0 | d | ²JCF ≈ 20-25 |

| C-3 | 103.0 - 105.0 | d | ²JCF ≈ 25-30 |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Given that about 20% of commercial pharmaceuticals contain fluorine, proficiency in ¹⁹F NMR is essential for modern drug development.[1] This technique is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[2]

Expertise in Practice: ¹⁹F NMR is a powerful "spy" to confirm the substitution pattern.[1] The chemical shifts of the two fluorine atoms will be distinct, and their coupling to each other and to nearby protons provides definitive evidence of their relative positions.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A spectrometer equipped with a broadband or fluorine-specific probe (e.g., 376 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H-decoupled single-pulse.

-

Spectral Width: Typically -100 to -150 ppm.

-

Reference: External CFCl₃ at 0.00 ppm (or an internal standard).

-

Data Interpretation and Representative ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -115 to -125 | d (doublet) | ⁴JFF ≈ 15-25 |

| F-4 | -125 to -135 | d (doublet) | ⁴JFF ≈ 15-25 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and reliable method for identifying key functional groups.

Expertise in Practice: The N-H stretch is a key diagnostic peak. A single, sharp peak around 3400 cm⁻¹ suggests a secondary amine. The C-F stretches are also crucial and typically appear in the fingerprint region as strong, sharp absorptions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Data Interpretation and Representative IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~3410 | N-H Stretch | Secondary amine |

| 3100 - 3000 | Aromatic C-H Stretch | C-H bonds on the aromatic rings |

| 1620 - 1580 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1520 | N-H Bend | Amine bending mode |

| ~1310 | C-N Stretch | Aryl-amine stretch |

| 1280 - 1100 | C-F Stretch | Strong, characteristic aryl-fluoride stretches |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation analysis. Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, acting as a molecular fingerprint.[3]

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL, split mode.

-

Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation and Representative MS Data:

| m/z (mass-to-charge) | Proposed Ion | Description |

| 205 | [M]⁺ | Molecular Ion |

| 186 | [M - F]⁺ | Loss of a fluorine atom |

| 185 | [M - HF]⁺ | Loss of hydrogen fluoride |

| 128 | [C₁₂H₉F₂N - C₆H₅]⁺ | Loss of the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. The spectrum provides information about the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or cyclohexane.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Scan Range: 200 - 400 nm.

-

Blank: Use the pure solvent as a reference.

-

Data Interpretation and Representative UV-Vis Data:

| λmax (nm) | Transition | Description |

| ~245 | π → π | Associated with the phenyl ring system |

| ~290 | π → π | Associated with the substituted aniline ring system, red-shifted due to conjugation and substituents |

Integrated Analysis Workflow and Structural Verification

Caption: Integrated workflow for the spectroscopic verification of this compound.

Trustworthiness Through Self-Validation:

-

MS confirms the molecular formula (C₁₂H₉F₂N) with a molecular ion at m/z 205.

-

¹H and ¹³C NMR integration accounts for all 9 protons and 12 carbons required by the formula.

-

IR confirms the presence of the secondary amine (-NH) and aryl-fluoride (C-F) functional groups.

-

¹⁹F NMR proves the existence of two distinct fluorine environments.

-

The complex splitting patterns in ¹H, ¹³C, and ¹⁹F NMR , governed by predictable coupling constants, allow for the unambiguous assignment of the 2,4-difluoro and 6-phenyl substitution pattern, locking the structure into place.

This cohesive dataset provides an authoritative and irrefutable confirmation of the structure of this compound.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Shishmarev, K., & Nilsson, U. J. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(19), 5626–5633. Retrieved from [Link]

-

Ghosh, S., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Difluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Retrieved from [Link]

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

-

Vervoort, J., et al. (1993). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 59(8), 2449-2456. Retrieved from [Link]

-

ResearchGate. (n.d.). The theoretical UV-Vis spectra of 2,4'-DBrA molecule gas phase, in ethanol and water. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information In search of visible-light photoresponsive peptide nucleic acids (PNAs) for reversible control of DNA hyb. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). Retrieved from [Link]

-

ResearchGate. (n.d.). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 .... Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Difluoro-6-phenylaniline

Introduction

2,4-Difluoro-6-phenylaniline is a substituted aromatic amine with a molecular formula of C₁₂H₉F₂N and a molecular weight of 205.2 g/mol .[1] Its structure, featuring a difluorinated aniline ring connected to a phenyl group, presents a unique substitution pattern that gives rise to a distinctive and informative Nuclear Magnetic Resonance (NMR) profile. NMR spectroscopy is an indispensable tool in modern drug discovery and materials science for the unambiguous determination of molecular structure, and a thorough understanding of the ¹H and ¹³C NMR spectra of this compound is crucial for its synthesis, characterization, and application.

Molecular Structure and Atom Numbering

For clarity in spectral assignment and discussion, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on both the difluorinated aniline ring and the unsubstituted phenyl ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the strongly electron-withdrawing and inductively acting fluorine atoms.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H3 | 6.80 - 6.95 | ddd | ³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.5 | 1H |

| H5 | 6.65 - 6.80 | ddd | ³J(H-H) ≈ 9.0, ³J(H-F) ≈ 10.0, ⁵J(H-F) ≈ 2.5 | 1H |

| NH₂ | 3.60 - 4.20 | br s | - | 2H |

| H2'/H6' | 7.35 - 7.50 | m | - | 2H |

| H3'/H5' | 7.35 - 7.50 | m | - | 2H |

| H4' | 7.20 - 7.35 | m | - | 1H |

Expert Analysis of the ¹H NMR Spectrum

-

Difluoroaniline Ring Protons (H3, H5): The protons on the substituted ring are the most informative.

-

H5: This proton is situated between the amino group (ortho) and a fluorine atom (meta). The powerful electron-donating resonance effect of the amino group at C1 will shield this proton, shifting it upfield. This is countered by the deshielding inductive effect of the fluorine at C4. We predict its signal to appear in the range of 6.65 - 6.80 ppm. Its multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with H3 (³J, ortho, ~9.0 Hz), the fluorine at C4 (³J, meta, ~10.0 Hz), and the fluorine at C2 (⁵J, para, ~2.5 Hz).

-

H3: This proton is positioned between two fluorine atoms (ortho and meta). It will experience significant deshielding from both electronegative atoms. However, it is also para to the electron-donating amino group, which provides some shielding. The net effect places its resonance downfield relative to H5, likely in the 6.80 - 6.95 ppm region. Its multiplicity will also be a doublet of doublet of doublets (ddd) due to coupling with H5 (³J, ortho, ~9.0 Hz), the fluorine at C4 (⁴J, meta, ~8.0 Hz), and a smaller coupling to H5 across the ring.

-

-

Phenyl Ring Protons (H2'/H6', H3'/H5', H4'): The protons on the unsubstituted phenyl ring will exhibit more conventional chemical shifts. Due to the likely restricted rotation around the C6-C1' bond, the ortho protons (H2'/H6') may be magnetically non-equivalent. However, in many cases, rapid rotation at room temperature leads to a set of overlapping multiplets.

-

The signals for these five protons are expected to appear in the typical aromatic region of 7.20 - 7.50 ppm. The ortho protons (H2'/H6') are closest to the aniline ring and may be slightly deshielded, while the meta (H3'/H5') and para (H4') protons will likely appear as a complex, overlapping multiplet.

-

-

Amino Protons (NH₂): The two protons of the amino group will appear as a broad singlet in the region of 3.60 - 4.20 ppm. The exact chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by 12 distinct signals, with those of the difluorinated ring showing clear evidence of carbon-fluorine coupling. The substituent effects (amino, fluoro, and phenyl groups) dictate the chemical shifts.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Atom | Predicted δ (ppm) | Predicted C-F Coupling (J, Hz) |

| C1 | 132.0 - 135.0 | ²J(C-F) ≈ 15-20 |

| C2 | 155.0 - 158.0 (d) | ¹J(C-F) ≈ 240-250 |

| C3 | 104.0 - 106.0 (dd) | ²J(C-F) ≈ 25-30, ⁴J(C-F) ≈ 3-5 |

| C4 | 158.0 - 161.0 (d) | ¹J(C-F) ≈ 245-255 |

| C5 | 110.0 - 113.0 (d) | ²J(C-F) ≈ 20-25 |

| C6 | 120.0 - 123.0 | ³J(C-F) ≈ 3-5 |

| C1' | 138.0 - 141.0 | - |

| C2'/C6' | 128.0 - 130.0 | - |

| C3'/C5' | 128.5 - 130.5 | - |

| C4' | 127.0 - 129.0 | - |

Expert Analysis of the ¹³C NMR Spectrum

-

Carbons Bonded to Fluorine (C2, C4): The most downfield signals in the spectrum will belong to the carbons directly attached to fluorine atoms. These carbons experience a strong deshielding effect. Their signals will appear as doublets with very large one-bond coupling constants (¹J(C-F)) in the range of 240-255 Hz. C4 is predicted to be slightly more downfield than C2.

-

Carbons of the Difluoroaniline Ring:

-

C1: This carbon, bonded to the amino group, will be significantly influenced by both the nitrogen and the adjacent fluorine at C2. Its resonance is predicted around 132.0 - 135.0 ppm and will likely appear as a doublet due to two-bond coupling with the fluorine at C2 (²J(C-F) ≈ 15-20 Hz).

-

C3 and C5: These CH carbons will be shielded relative to other aromatic carbons. C3, situated between two fluorine atoms, will show a characteristic doublet of doublets splitting pattern from coupling to both F at C2 (²J(C-F)) and F at C4 (²J(C-F)). C5, ortho to the amino group and meta to a fluorine, will also be shielded and appear as a doublet due to coupling with the fluorine at C4.

-

C6: This carbon is attached to the phenyl group and is ortho to the amino group and a fluorine atom. Its chemical shift will be a balance of these effects, predicted in the 120.0 - 123.0 ppm range, likely with a small three-bond C-F coupling.

-

-

Carbons of the Phenyl Ring: The carbons of the unsubstituted phenyl ring will show typical chemical shifts. The ipso-carbon (C1') will be the most downfield of this set. The other carbons (C2'/C6', C3'/C5', C4') will appear in the congested region between 127.0 and 130.5 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following standard protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can serve as a chemical shift reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogeneous solution.

Instrument Parameters (for a 400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-240 ppm (centered around 110 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Visualization of Key Structural Relationships

The following diagram illustrates the expected key correlations in a 2D NMR experiment (like ¹H-¹H COSY) which would be used to confirm the proton assignments on the difluoroaniline ring.

Caption: Key predicted ¹H-¹H and ¹H-¹⁹F couplings for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be rich in information, with characteristic chemical shifts and coupling patterns defined by its unique substitution. The difluorinated aniline ring, in particular, will display complex multiplets in the ¹H spectrum and large C-F coupling constants in the ¹³C spectrum, which serve as definitive spectroscopic signatures. This guide provides a detailed predictive framework that will aid researchers in the identification and structural confirmation of this compound, demonstrating the power of applying fundamental NMR principles to spectral interpretation.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Home. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for 2,4-Difluoro-6-phenylaniline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Difluoro-6-phenylaniline

This compound (Molecular Formula: C₁₂H₉F₂N, Molecular Weight: 205.2 g/mol ) is a substituted aromatic amine of significant interest in pharmaceutical and specialty chemical synthesis.[1] Its structural complexity, featuring a biphenyl scaffold with fluorine and amine functionalities, necessitates robust analytical methods for its identification, quantification, and characterization. As an intermediate, its purity and structural integrity are paramount, directly impacting the quality and safety of downstream products.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity and specificity, enabling precise molecular weight determination and detailed structural elucidation through fragmentation analysis. This guide provides a comprehensive framework for developing and executing a reliable LC-MS/MS method for this compound, grounded in fundamental principles and field-proven expertise. We will explore the rationale behind methodological choices, from ionization to fragmentation, to empower researchers in drug development and quality control.

Section 1: Foundational Principles—Choosing the Optimal Ionization Technique

The journey of an analyte from a liquid sample to a detectable ion is the most critical step in mass spectrometry. The choice of ionization technique is dictated by the physicochemical properties of the analyte and the analytical goal. For this compound, a molecule of moderate polarity with a basic amine group, several options exist, but Electrospray Ionization (ESI) is demonstrably superior for most applications in a drug development setting.

The Case for Electrospray Ionization (ESI):

ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[2][3] This is its primary advantage, as it almost always preserves the crucial molecular ion, which is the cornerstone of identity confirmation.

-

Expertise & Causality: The nitrogen atom in the aniline moiety is a Lewis base, readily accepting a proton (H⁺) in the slightly acidic mobile phases typically used for reversed-phase chromatography. This makes the molecule exceptionally well-suited for positive-mode ESI, where it will predominantly form the protonated molecule, [M+H]⁺. The resulting ion at a mass-to-charge ratio (m/z) of 206.2 is the primary target for initial detection.

-

Alternative Techniques:

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, often better for less polar compounds.[3][4] It involves a corona discharge to ionize the mobile phase, which then transfers a proton to the analyte. While effective, it can sometimes induce more in-source fragmentation than ESI.

-

Electron Ionization (EI): This is a classic "hard" ionization technique, typically coupled with Gas Chromatography (GC).[5] EI bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[6] While the resulting fragmentation pattern is an excellent "fingerprint" for library matching, the molecular ion is often weak or absent, complicating the analysis of unknowns.[7] For thermally stable and volatile compounds, GC-EI-MS is a powerful tool, but LC-ESI-MS provides a more direct path to the molecular weight of non-volatile or complex pharmaceutical intermediates.

-

For the purposes of this guide, we will focus on ESI as the most robust and informative technique for the analysis of this compound in a research and development context.

Section 2: The LC-MS/MS Workflow: A Validating System

A successful analysis relies on a well-designed workflow where each step complements the others. The coupling of liquid chromatography for separation with tandem mass spectrometry (MS/MS) for detection creates a powerful, self-validating system that ensures high confidence in the results.

Caption: High-level workflow for LC-MS/MS analysis.

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis. As a Senior Application Scientist, I must emphasize that optimization, particularly of collision energy, is essential to achieve the best results on your specific instrumentation.

1. Sample and Standard Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Standards: Create a series of working standards by diluting the stock solution with 50:50 acetonitrile:water to concentrations appropriate for your instrument's sensitivity (e.g., ranging from 1 ng/mL to 1000 ng/mL).

2. Liquid Chromatography (LC) Parameters:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a standard choice for retaining aromatic compounds.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: 95% to 10% B

-

10.1-12 min: Hold at 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

-

Instrument: A triple quadrupole mass spectrometer is ideal for this quantitative and qualitative work.[9]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Key Source Parameters:

-

Data Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and product ion scanning for fragmentation confirmation.

Section 4: Elucidating the Fragmentation Pathway

Understanding how a molecule fragments is key to confirming its structure. In tandem MS, the protonated molecule ([M+H]⁺, m/z 206.2) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3).

For this compound, the fragmentation is driven by its structure: two aromatic rings linked by a C-N bond and decorated with fluorine atoms. The most probable fragmentation pathways involve losses of stable neutral molecules.

Caption: Hypothesized fragmentation of protonated this compound.

Interpretation of Key Fragments:

-

[M+H]⁺ (m/z 206.2): The protonated molecular ion, our precursor for MS/MS experiments.

-

Loss of Hydrogen Fluoride (HF): The fluorine atoms are electronegative and can be eliminated as stable HF molecules. The sequential loss of HF is a highly probable pathway.

-

m/z 186.2: Represents the loss of one HF molecule from the precursor ion. This is often a prominent fragment for fluorinated compounds.

-

m/z 166.2: Represents the subsequent loss of a second HF molecule.

-

-

Loss of the Phenyl Group: Cleavage of the C-C bond connecting the two rings could lead to a fragment corresponding to the phenyl group, though this is less common than neutral losses.

-

Formation of Carbazole-like Structures: A more complex rearrangement involving the loss of fluorine and hydrogen could result in a stable, cyclized structure. The ion at m/z 166.1 could correspond to a carbazole-type fragment ion ([C₁₂H₈N]⁺), a common fragmentation route for diphenylamines.[10]

Section 5: Data Summary and Interpretation

For a robust analytical method, particularly for quantification, selecting specific and intense MRM transitions is crucial.[4] Based on the hypothesized fragmentation, the following transitions would be excellent candidates for method development.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Notes |

| 206.2 | 186.2 | [M+H - HF]⁺ | Primary Quantifier: Typically a strong and specific transition. |

| 206.2 | 166.1 | [C₁₂H₈N]⁺ | Qualifier 1: Confirms the diphenylamine core structure. |

| 206.2 | 77.1 | [C₆H₅]⁺ | Qualifier 2: Confirms the presence of the unsubstituted phenyl ring. |

Trustworthiness through Self-Validation: The use of multiple MRM transitions provides a layer of validation. A true positive detection requires that not only does a peak appear at the correct retention time, but the ratio of the quantifier to qualifier ions must remain constant and match that of an authentic reference standard. This "ion ratio" confirmation is a regulatory standard in many fields.[11]

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using a well-optimized LC-MS/MS method with Electrospray Ionization. By understanding the molecule's propensity to form a protonated species, [M+H]⁺, and predicting its subsequent fragmentation pathways—primarily through the loss of HF and the formation of stable carbazole-like ions—a highly specific and sensitive method can be developed. The protocol and insights provided in this guide serve as a comprehensive starting point for researchers, enabling confident identification and quantification of this important chemical intermediate. The fusion of chromatographic separation with the specificity of tandem mass spectrometry provides the high-fidelity data essential for the rigorous demands of the pharmaceutical and chemical industries.

References

- Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News No. AD-0053.

- Thermo Fisher Scientific. (2016). Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. Thermo Fisher Scientific Community.

- Guidechem. (n.d.). What are the properties and applications of 2,4-Difluoroaniline?. Guidechem FAQ.

- Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Buzzi Laboratorio Analisi.

-

NIST. (n.d.). Aniline. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Polo, M., Llompart, M., & Garcia-Jares, C. (2007). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Available at: [Link]

- SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX Technical Note.

-

PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2,4-Difluoroaniline. National Center for Biotechnology Information. Available at: [Link]

- University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry.

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available at: [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Analysis & Separations. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

-

NIST. (n.d.). 2,4-Difluoroaniline. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 6. 2,4-Difluoroaniline [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. shimadzu.com [shimadzu.com]

- 9. sciex.com [sciex.com]

- 10. benchchem.com [benchchem.com]

- 11. lcms.cz [lcms.cz]

Crystal structure of 2,4-Difluoro-6-phenylaniline

An In-Depth Technical Guide to the Crystal Structure Determination of 2,4-Difluoro-6-phenylaniline

Authored by a Senior Application Scientist

Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount, as it underpins structure-activity relationships (SAR) and rational drug design. This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of this compound, a molecule of interest due to the prevalence of fluorinated aniline scaffolds in medicinal chemistry. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a detailed roadmap for its determination and analysis, based on established protocols and insights from analogous structures.

The Significance of Fluorinated Anilines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. These modifications can lead to enhanced potency, selectivity, and bioavailability. Anilines, in turn, are a common structural motif in many bioactive compounds. The combination of these features in molecules like this compound makes their precise structural characterization a critical step in the drug discovery process.

Synthesis and Crystallization: From Powder to Single Crystal

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds. The proposed reaction would involve the coupling of a suitably protected 2,4-difluoro-6-bromoaniline with phenylboronic acid in the presence of a palladium catalyst and a base.

Step-by-Step Synthesis Protocol:

-

Starting Materials: 2,4-Difluoro-6-bromoaniline, phenylboronic acid, palladium acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), and a base (e.g., potassium carbonate).

-

Reaction Setup: To a reaction vessel, add 2,4-Difluoro-6-bromoaniline, phenylboronic acid, Pd(OAc)₂, and the phosphine ligand.

-

Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, followed by the addition of the base.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield pure this compound.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.

-

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a less volatile solvent and placing it in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution containing the compound reduces its solubility, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Common Solvents for Crystallization of Substituted Anilines:

-

Ethanol

-

Methanol

-

Acetone

-

Dichloromethane

-

Hexane

-

Toluene

-

Mixtures of the above solvents

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Structure

SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal. The process can be broken down into three main stages: data collection, structure solution, and refinement.

A Comprehensive Technical Guide to the Crystal Structure Determination of this compound

Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount, as it underpins structure-activity relationships (SAR) and rational drug design. This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of this compound, a molecule of interest due to the prevalence of fluorinated aniline scaffolds in medicinal chemistry. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a detailed roadmap for its determination and analysis, based on established protocols and insights from analogous structures.

The Significance of Fluorinated Anilines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. These modifications can lead to enhanced potency, selectivity, and bioavailability. Anilines, in turn, are a common structural motif in many bioactive compounds. The combination of these features in molecules like this compound makes their precise structural characterization a critical step in the drug discovery process.

Synthesis and Crystallization: From Powder to Single Crystal

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds. The proposed reaction would involve the coupling of a suitably protected 2,4-difluoro-6-bromoaniline with phenylboronic acid in the presence of a palladium catalyst and a base.

Step-by-Step Synthesis Protocol:

-